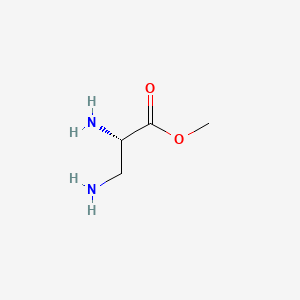
methyl (2S)-2,3-diaminopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
methyl (2S)-2,3-diaminopropanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of two amino groups attached to a propionic acid backbone, with a methyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2,3-diaminopropanoate can be achieved through several methods. One common approach involves the esterification of 2,3-diaminopropionic acid with methanol in the presence of an acid catalyst such as trimethylchlorosilane. This method is advantageous due to its mild reaction conditions and high yields .
Industrial Production Methods
In industrial settings, the production of amino acid methyl esters, including this compound, often involves the use of protic acids like hydrochloric acid or sulfuric acid. These acids facilitate the esterification process, converting amino acids into their corresponding methyl esters .
化学反応の分析
Types of Reactions
methyl (2S)-2,3-diaminopropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The amino groups can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used to reduce the ester group.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
methyl (2S)-2,3-diaminopropanoate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It is used in studies related to amino acid metabolism and enzyme interactions.
Industry: It is utilized in the production of polymers and other industrial materials
作用機序
The mechanism of action of methyl (2S)-2,3-diaminopropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amino groups can form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. This interaction can lead to various biochemical effects, depending on the specific pathway involved .
類似化合物との比較
Similar Compounds
(2S)-2,3-Diamino-propionic acid: The parent compound without the methyl ester group.
(2S)-2,3-Diamino-butyric acid: A similar compound with an additional carbon in the backbone.
(2S)-2,3-Diamino-propionic acid ethyl ester: An ester derivative with an ethyl group instead of a methyl group.
Uniqueness
methyl (2S)-2,3-diaminopropanoate is unique due to its specific structural features, which confer distinct reactivity and interaction profiles compared to other similar compounds. The presence of the methyl ester group, in particular, influences its solubility and reactivity in various chemical and biological contexts .
特性
分子式 |
C4H10N2O2 |
|---|---|
分子量 |
118.13 g/mol |
IUPAC名 |
methyl (2S)-2,3-diaminopropanoate |
InChI |
InChI=1S/C4H10N2O2/c1-8-4(7)3(6)2-5/h3H,2,5-6H2,1H3/t3-/m0/s1 |
InChIキー |
WLXXVJOVQCQAMX-VKHMYHEASA-N |
異性体SMILES |
COC(=O)[C@H](CN)N |
正規SMILES |
COC(=O)C(CN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-[[5-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]piperidin-1-yl]-2-fluorobenzoyl]amino]-3,5-dimethylbenzoate](/img/structure/B8467738.png)
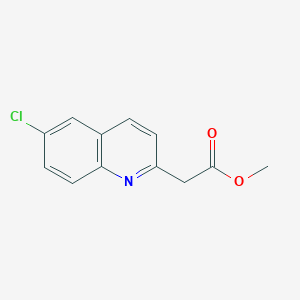
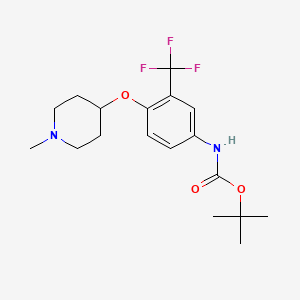
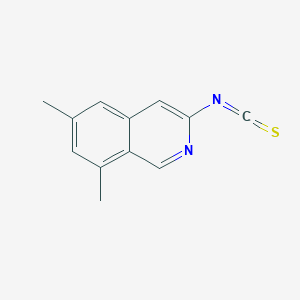
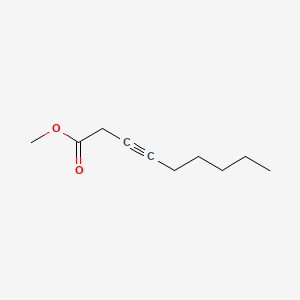
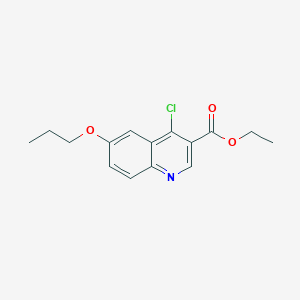
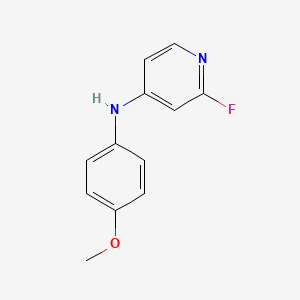

![(3R,4S,5S,6R)-2-(4-bromo-3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)meth yl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol](/img/structure/B8467801.png)
![2-[(2-Hydroxymethylphenyl)hydrazono]malononitrile](/img/structure/B8467809.png)
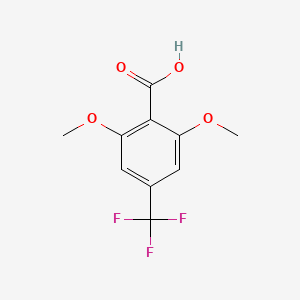
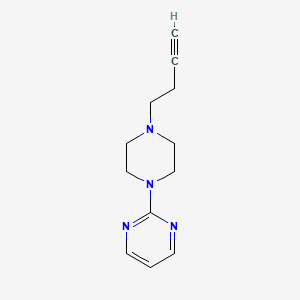
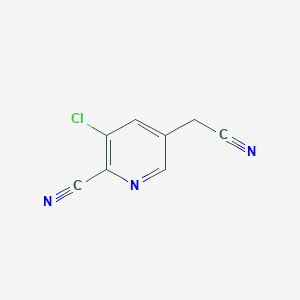
![(4S)-1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,3-dimethyl-1-oxobutyl)[(3-methoxyphenyl)methyl]amino]-L-proline](/img/structure/B8467843.png)
